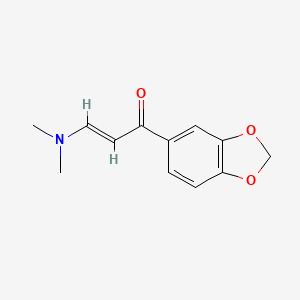
5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9BrO2S and its molecular weight is 297.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antirheumatic Applications
5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid has been studied for its potential in antirheumatic drug development. Noguchi et al. (2003) synthesized derivatives of this compound and evaluated their effects against interleukin-1 and adjuvant-induced arthritis in rats. They found that certain derivatives, including [5-(4-bromophenyl)-thiophen-3-yl]acetic acid, showed more potent suppressive effects on arthritis than the original compound, highlighting its relevance in antirheumatic therapy research (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).
Photochemical and Photophysical Properties
Research by Shepelenko et al. (2014) explored the synthesis of asymmetric dihetarylethenes derived from 5-(4-bromophenyl)-4-methylthiophene. They discovered that changing the thiophene fragment to a 5-(4-bromophenyl)-2-methylthiophene fragment resulted in the manifestation of photochromic properties in certain derivatives, demonstrating its utility in studying photo-responsive materials (Shepelenko, Makarova, Karamov, Dubonosov, Podshibakin, Metelitsa, Bren, & Minkin, 2014).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structure and properties of this compound derivatives have been explored for various therapeutic applications. For instance, Unverferth et al. (1998) synthesized a series of 3-aminopyrroles starting from acetophenone and glycine derivatives, which included 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester. This compound was found to have significant anticonvulsant activity, suggesting the potential of this chemical framework in the development of new therapeutic agents (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).
Synthesis and Structural Studies
The synthesis and crystal structure of related compounds have been extensively studied. Wang and Dong (2009) reported the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, providing detailed insights into the crystallographic structure and bonding of such derivatives (Wang & Dong, 2009).
Properties
IUPAC Name |
5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQDMVKFFPVPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426571 |
Source


|
| Record name | 5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62404-05-1 |
Source


|
| Record name | 5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
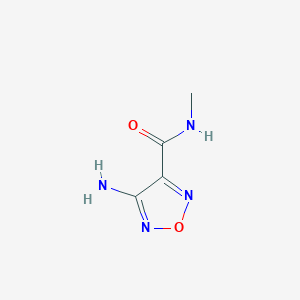

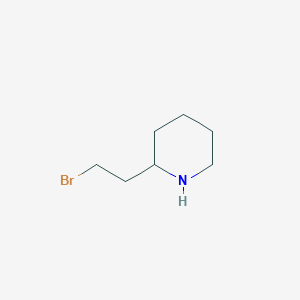

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)


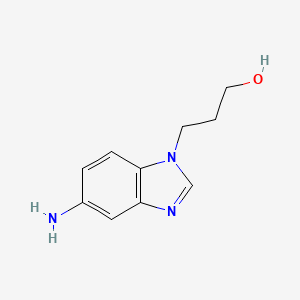
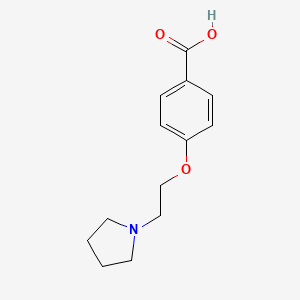
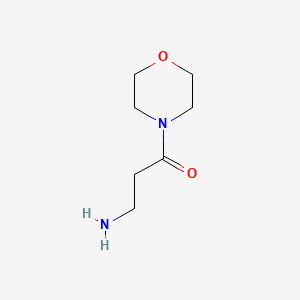
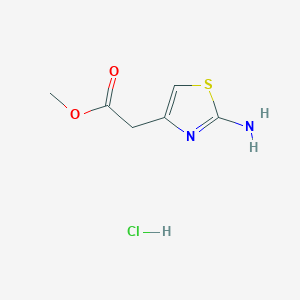
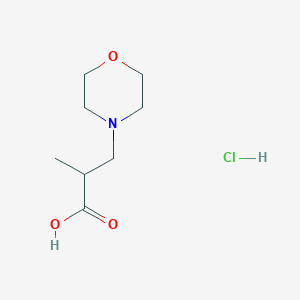
![(+)-Bis[(R)-1-phenylethyl]amine](/img/structure/B1277152.png)
